molecular formula C10H9BrCl2N4O B12955537 3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

カタログ番号: B12955537
分子量: 352.01 g/mol
InChIキー: PEKXWXTWRGQFNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a halogenated pyrazolo-pyrimidine derivative with a fused bicyclic core. Its molecular formula is C₅HBrCl₂N₄O, and molecular weight is 267.9 g/mol . The compound features a bromo substituent at position 3, chlorine atoms at positions 4 and 6, and a tetrahydro-2H-pyran-2-yl (THP) group at position 1. This THP group serves as a protecting moiety, enhancing solubility and modulating steric effects . The compound is primarily utilized in medicinal chemistry research, particularly as a kinase inhibitor precursor, and is available commercially for laboratory use (e.g., GLPBIO Catalog No. GF31382) .

特性

分子式

C10H9BrCl2N4O

分子量

352.01 g/mol

IUPAC名

3-bromo-4,6-dichloro-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C10H9BrCl2N4O/c11-7-6-8(12)14-10(13)15-9(6)17(16-7)5-3-1-2-4-18-5/h5H,1-4H2

InChIキー

PEKXWXTWRGQFNS-UHFFFAOYSA-N

正規SMILES

C1CCOC(C1)N2C3=C(C(=NC(=N3)Cl)Cl)C(=N2)Br

製品の起源

United States

準備方法

Starting Material and Core Scaffold Preparation

The key starting material for the synthesis is 3-bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 944902-17-4), a commercially available compound with molecular formula C5HBrCl2N4 and molecular weight 267.90 g/mol. This compound serves as the core scaffold for further functionalization.

Protection of the Pyrazolo[3,4-d]pyrimidine Nitrogen

To enable selective substitution reactions, the nitrogen at position 1 of the pyrazolo[3,4-d]pyrimidine ring is protected using a tetrahydro-2H-pyran-2-yl (THP) group . This protection is typically achieved by treating the pyrazolo[3,4-d]pyrimidine with an appropriate THP donor reagent under acidic conditions, forming the 1-(tetrahydro-2H-pyran-2-yl) derivative.

This protection step is crucial to:

  • Prevent unwanted side reactions at the nitrogen site.
  • Facilitate selective displacement of halogens at other positions on the ring.

Selective Halogen Displacement

The 4-chloro substituent on the pyrazolo[3,4-d]pyrimidine ring is selectively displaced by nucleophiles such as sodium methoxide or amines. The displacement proceeds under controlled conditions, often at moderate temperatures (e.g., 0 °C to 90 °C) in solvents like isopropanol or dichloroethane/acetonitrile mixtures.

  • Sodium methoxide displacement : The 4-chloro group is replaced by methoxy to give 4-methoxy derivatives.
  • Amine displacement : Subsequent displacement of the 4-chloro or 6-chloro positions with various amines yields substituted derivatives.

The selective displacement is facilitated by the electronic environment of the ring and the steric hindrance provided by the THP protection.

Halogenation and Bromination

The bromine at position 3 is introduced or maintained by bromination using reagents such as N-bromosuccinimide (NBS) under mild conditions (0 °C, short reaction times). This step ensures the presence of the 3-bromo substituent essential for further cross-coupling reactions.

Cross-Coupling Reactions

The brominated intermediate allows for palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald–Hartwig couplings to introduce various aryl or amine substituents at position 3 or 4 after displacement of chlorines. Typical catalysts include Pd(dppf)Cl2, Pd2(dba)3 with ligands like XantPhos or RuPhos, and bases such as K2CO3 or potassium hexamethyldisilazide.

Deprotection of the THP Group

After the desired substitutions are installed, the THP protecting group is removed under acidic aqueous conditions (e.g., 4N HCl in THF at room temperature), regenerating the free nitrogen at position 1.

3 Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose/Outcome
1 Starting material Commercial 3-bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine Core scaffold
2 Nitrogen protection THP donor reagent, acidic conditions Protect N-1 as tetrahydro-2H-pyran-2-yl group
3 Selective halogen displacement Sodium methoxide or amines, 0–90 °C, solvents like i-PrOH or DCE/MeCN Replace 4-chloro selectively with nucleophiles
4 Bromination N-Bromosuccinimide (NBS), 0 °C, short time Introduce/maintain 3-bromo substituent
5 Cross-coupling Pd catalysts (Pd(dppf)Cl2, Pd2(dba)3), ligands (XantPhos, RuPhos), bases (K2CO3, KHMDS) Install aryl or amine substituents
6 Deprotection Aqueous HCl (4N), THF, room temperature Remove THP protecting group, regenerate N-1

4 Detailed Research Findings

  • The THP protection strategy is preferred over other protecting groups (e.g., SEM) for its balance of stability during substitution and ease of removal.
  • Selective displacement of the 4-chloro substituent is highly efficient with sodium methoxide, achieving yields up to 92% in short reaction times (15 minutes at 0 °C).
  • Buchwald–Hartwig amination using RuPhos and tris(dibenzylideneacetone)dipalladium(0) with potassium hexamethyldisilazide base provides improved yields for challenging amine substitutions.
  • The synthetic route allows for the generation of diverse derivatives by varying the nucleophiles and cross-coupling partners, enabling structure-activity relationship studies in medicinal chemistry.
  • The overall synthetic sequence is amenable to scale-up and has been applied in preclinical drug development contexts targeting kinase inhibition.

化学反応の分析

Types of Reactions

3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups, while oxidation reactions can produce oxidized forms of the compound .

科学的研究の応用

3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

作用機序

The mechanism of action of 3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

類似化合物との比較

Pyrazolo[3,4-d]pyrimidine vs. Pyrazolo[3,4-b]pyridine Derivatives

  • Key Difference : The fusion position of the pyrazole ring with the pyrimidine/pyridine ring.
    • 3-Bromo-4,6-dichloro-1-THP-pyrazolo[3,4-d]pyrimidine : The pyrazole is fused to the pyrimidine at positions 3 and 4 (d-site), creating a planar, electron-deficient core .
    • 4-Bromo-3-iodo-1-THP-pyrazolo[3,4-b]pyridine (CAS 1416712-50-9): The pyrazole is fused to the pyridine at positions 3 and 4 (b-site), altering electronic distribution and steric accessibility .
  • Impact : Pyrazolo[3,4-d]pyrimidines exhibit higher kinase inhibition potency due to stronger hydrogen-bonding interactions with ATP-binding pockets .

Halogen Substituents

Compound Substituents (Positions) IC₅₀ (µM) Notes
Target Compound Br (3), Cl (4,6), THP (1) N/A Novel framework for inhibitors
7_3d3 Cl (4,6), halogenated benzene 0.4 Highest potency in its series
3-Bromo-4-chloro-1,6-dimethyl Br (3), Cl (4), Me (1,6) N/A Methyl groups increase lipophilicity (XLogP3: 2.6)
  • Bromo at Position 3 : Enhances electrophilicity, facilitating covalent binding or π-stacking in kinase domains .
  • Chlorine vs. Methylthio :
    • 3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1378860-94-6): The methylthio group introduces sulfur-mediated hydrophobic interactions but reduces polarity .

R3 Region Modifications

Compound R3 Group Activity Change
7_2d10 Tetrahydrofuran Decreased potency
7_2d11 Phenyl Toxicity observed
Target Compound THP Balanced solubility and activity
  • THP Group : Improves aqueous solubility compared to phenyl or furan derivatives while maintaining steric compatibility with enzyme pockets .

Physical-Chemical Properties

Property Target Compound 4,6-Dichloro-1-THP Analog (No Br) 3-Bromo-4-chloro-1,6-dimethyl Analog
Molecular Weight 267.9 g/mol 267.9 (Br → H adjustment) 261.51 g/mol
Solubility Sample solution at 10 mM Commercial availability Higher lipophilicity (XLogP3: 2.6)
Thermal Stability Storage at -20°C Similar storage conditions Not reported

生物活性

3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure incorporates bromine and chlorine atoms along with a tetrahydropyran moiety, which enhances its reactivity and potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy in various studies, and its potential as a therapeutic agent.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C10H9BrCl2N4O
Molecular Weight 352.01 g/mol
IUPAC Name 3-bromo-4,6-dichloro-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine
InChI Key PEKXWXTWRGQFNS-UHFFFAOYSA-N

The biological activity of 3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is primarily attributed to its interactions with specific molecular targets. It is believed to modulate enzyme activities and receptor functions through binding interactions that alter cellular signaling pathways. This modulation can lead to various biological effects, including antimicrobial and anticancer activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity Testing : In vitro studies demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit enhanced cytotoxicity against various cancer cell lines. The compound showed IC50 values ranging from 28.8 to 124.6 µM against neoplastic cell lines .
  • Molecular Docking Studies : Docking studies indicated that 3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine binds effectively to key proteins involved in carcinogenic pathways. The binding energies suggest strong interactions with kinases such as EGFR and MEK1, which are crucial targets in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary research indicates that the compound exhibits activity against a range of bacterial strains. The halogenated structure may enhance its ability to penetrate microbial membranes and disrupt cellular processes .

Case Studies

Several case studies have documented the biological activity of this compound:

  • Study on Anticancer Efficacy : A study involving the synthesis of novel derivatives showed that modifications to the pyrazolo[3,4-d]pyrimidine core significantly increased cytotoxic effects against colorectal cancer cells (HT-29) . These findings underscore the importance of structural variations in enhancing therapeutic efficacy.
  • Kinase Inhibition Profiles : Research focusing on kinase inhibition revealed that the compound effectively inhibits receptor tyrosine kinases associated with various cancers. This inhibition could lead to reduced tumor growth and improved patient outcomes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。